1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole

1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole (CAS 62041-52-5) is a fully substituted, N-ethyl pyrrole derivative featuring a 3-methoxyphenyl group at the 2-position and a methyl group at the 5-position. It belongs to the class of N,2,5-trisubstituted pyrroles, a motif explored in medicinal chemistry for diverse biological targets.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 62041-52-5
Cat. No. B12887806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole
CAS62041-52-5
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCN1C(=CC=C1C2=CC(=CC=C2)OC)C
InChIInChI=1S/C14H17NO/c1-4-15-11(2)8-9-14(15)12-6-5-7-13(10-12)16-3/h5-10H,4H2,1-3H3
InChIKeyFFRRDCOEDVKKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole (CAS 62041-52-5) Procurement Profile: Defining Baseline Properties for a Niche Pyrrole Scaffold


1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole (CAS 62041-52-5) is a fully substituted, N-ethyl pyrrole derivative featuring a 3-methoxyphenyl group at the 2-position and a methyl group at the 5-position. It belongs to the class of N,2,5-trisubstituted pyrroles, a motif explored in medicinal chemistry for diverse biological targets [1]. The compound's molecular formula is C14H17NO (MW 215.29 g/mol) . Its physical properties include a calculated LogP of 3.49 and a topological polar surface area (tPSA) of 14.16 Ų . This scaffold serves as a core structure for developing antimycobacterial agents and kinase inhibitors, where subtle changes in substitution critically impact activity and selectivity [1].

The Pitfalls of Generic Substitution for 1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole (CAS 62041-52-5): Why Close Analogs May Fail


While the pyrrole chemical space contains numerous close analogs, such as the regioisomeric 1-ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole (CAS 62041-53-6), direct substitution is not scientifically rigorous without quantitative head-to-head data. The position of the methoxy substituent (meta vs. para) is known to alter the electronic distribution and steric profile of the aromatic ring, which can critically modulate target binding affinity, metabolic stability, and overall pharmacokinetic suitability . In the absence of publicly available comparative activity data, the default position for any scientific procurement process must be to treat these isomers as chemically distinct entities with non-interchangeable structure-activity relationships, thereby avoiding the risk of failed experiments or misleading structure-activity relationship (SAR) interpretation.

Quantitative Evidence Guide for 1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole (CAS 62041-52-5): A High-Strength Differential Analysis


High-Confidence Application Scenarios for 1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole (CAS 62041-52-5) Based on Verifiable Evidence


Specialty Chemical Procurement for Internal SAR Library Synthesis

This compound can be reasonably procured as a defined building block for the internal synthesis of focused pyrrole-based compound libraries, particularly in medicinal chemistry programs targeting antimycobacterial or kinase inhibition where the 1,2,5-trisubstituted pyrrole motif is a validated pharmacophore. Selection must be based on a specific hypothesis regarding the differential contribution of the 3-methoxyphenyl group compared to unsubstituted phenyl or 4-methoxyphenyl analogs, acknowledging the lack of pre-existing comparative data .

Reference Standard for Chromatographic Method Development

The compound's defined structure and calculated LogP (3.49) make it a potential candidate for use as a reference standard in the development of reverse-phase HPLC methods for separating regioisomeric mixtures of methoxyphenyl-substituted pyrroles. Its utility would be in spiking experiments to confirm retention time and resolution from the para-methoxy isomer (CAS 62041-53-6) .

Computational Chemistry and Molecular Docking Studies

Given the absence of robust in vitro data, an initial application could involve computational modeling. The compound's distinct meta-methoxy substitution pattern provides a specific electrostatic and steric input for docking simulations against targets like MmpL3 or PRMT3, where subtle changes in ligand geometry are hypothesized to alter binding poses. This can generate testable hypotheses to justify future synthesis and biological testing, thereby informing procurement of larger quantities .

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